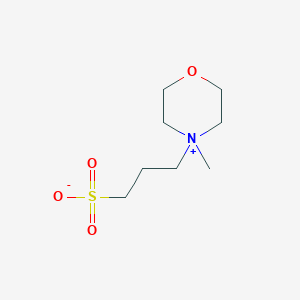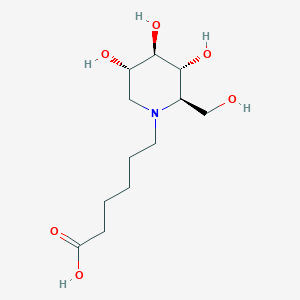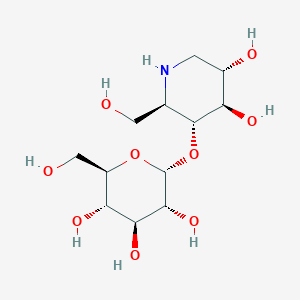![molecular formula C₁₂H₂₄N₂O₆ B014039 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide CAS No. 38822-56-9](/img/structure/B14039.png)
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide (6-ANTHH) is a synthetic, water-soluble derivative of the naturally occurring amino acid L-tryptophan. It is a versatile compound with many potential applications in the scientific and medical fields. 6-ANTHH has been studied for its ability to act as a substrate for various enzymes, as a ligand for various proteins, and for its potential as a therapeutic agent.
科学的研究の応用
Biochemical Marker Analysis
Research on compounds like 2-aminoadipic acid highlights its role as a marker of protein carbonylation in aging human skin, indicating its potential utility in studying oxidative stress and aging-related diseases. Such markers can help understand the biochemical pathways involved in aging and the effects of various conditions like diabetes and renal failure on skin collagen (Sell et al., 2007).
Neuropsychiatric Research
Compounds acting on AMPA receptors, such as CX516, have been investigated for their potential in treating schizophrenia. AMPA receptors play a critical role in fast synaptic transmission in the brain, and modulating these receptors can offer insights into developing treatments for neuropsychiatric disorders (Marenco et al., 2002).
Toxicological Studies
Studies on heterocyclic amines and their metabolism in humans and rodents offer insights into dietary carcinogens formed during the cooking of meat. Understanding the metabolism of these compounds can aid in assessing cancer risk and developing dietary guidelines to mitigate exposure (Turteltaub et al., 1999).
Metabolism and Adduct Formation
Research into the metabolism of specific compounds like acrylamide and their formation of adducts with hemoglobin in humans is crucial for understanding the toxicological impact of exposure to such compounds, often found in cooked foods. This can help in evaluating the risk associated with dietary and occupational exposures (Fennell et al., 2005).
生化学分析
Biochemical Properties
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in glycosylation processes, where it can act as a substrate or inhibitor. The hydroxyl groups present in the compound facilitate hydrogen bonding with proteins, enhancing its binding affinity and specificity. Additionally, the amino group can form covalent bonds with certain enzymes, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in glycosylation and carbohydrate metabolism. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism and glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of glycosidic bonds. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. This distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in glycosylation processes. The localization of the compound can also affect its interactions with enzymes and other biomolecules, influencing its overall biochemical effects .
特性
IUPAC Name |
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLTLMGXYGGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400920 |
Source


|
| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38822-56-9 |
Source


|
| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)









![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)

